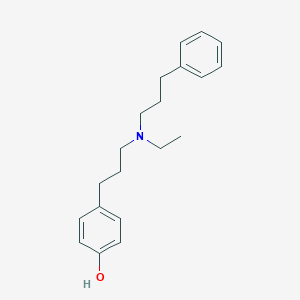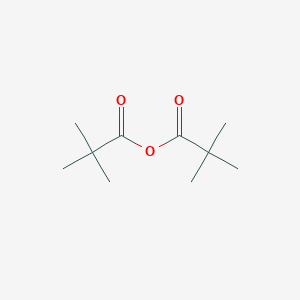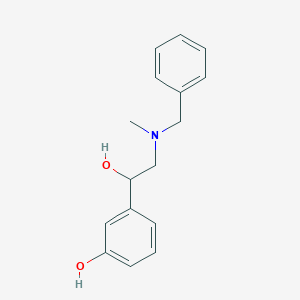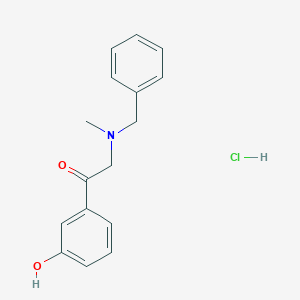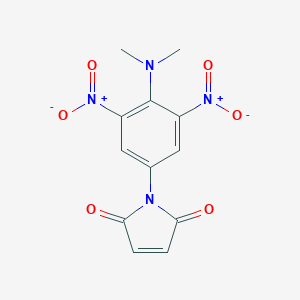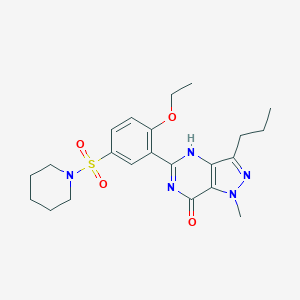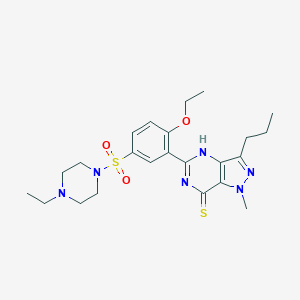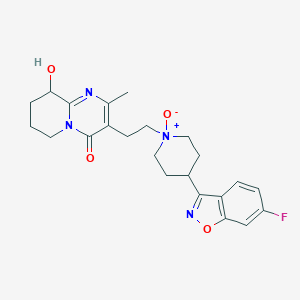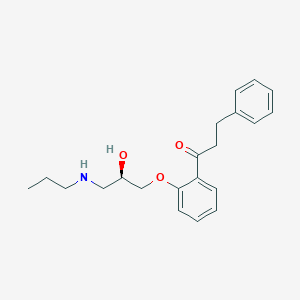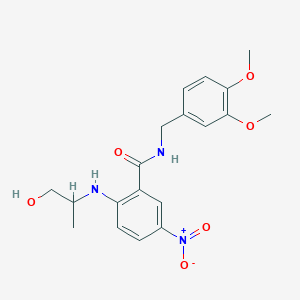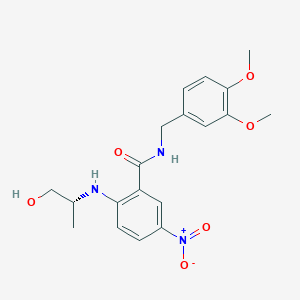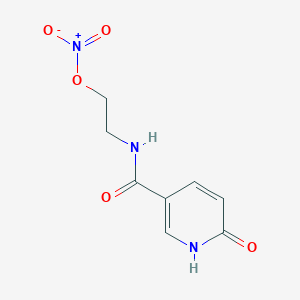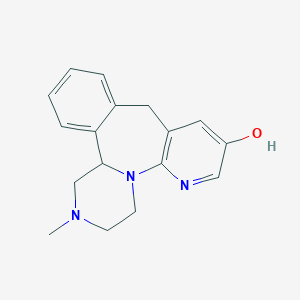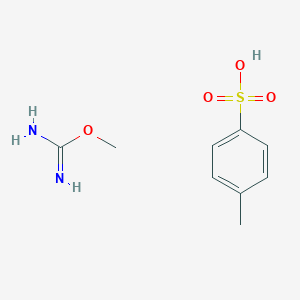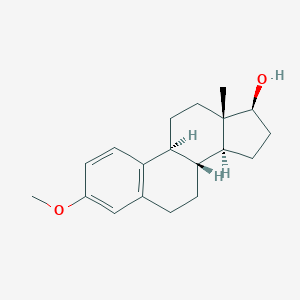
エストラジオール 3-メチルエーテル
概要
説明
エストラジオールメチルエーテル(別名17β-エストラジオールメチルエーテル)は、天然に存在するエストロゲンホルモンであるエストラジオールの合成誘導体です。この化合物は、エストラジオール分子の3位にメチルエーテル基が存在することを特徴としています。エストラジオールメチルエーテルは、その潜在的な生物学的活性と、特定のイオンチャネルの選択的阻害剤としての役割について研究されています。
科学的研究の応用
It is a potent and subtype-specific inhibitor of the lysosomal cation channel TRPML1 . This compound has shown promise as a tool for investigating the role of TRPML1 in various physiological processes and diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases . Additionally, estradiol methyl ether and its analogs have been studied for their potential use in cancer therapy, particularly in inhibiting the migration and invasion of triple-negative breast cancer cells .
作用機序
エストラジオールメチルエーテルの作用機序は、TRPML1イオンチャネルの選択的阻害を伴います 。 この阻害は、オートファジー誘導と転写因子EB(TFEB)の移行など、TRPML1機能の重要な特徴に影響を与えます 。これらの経路を調節することにより、エストラジオールメチルエーテルはさまざまな細胞プロセスに影響を与え、TRPML1機能不全に関連する疾患における治療上の利点を提供する可能性があります。
類似の化合物との比較
エストラジオールメチルエーテルは、エストラジオール、エストロン、エストリオールなどの他の類似の化合物と比較することができます。これらの化合物は、同様のコア構造を共有していますが、官能基と生物学的活性は異なります。 エストラジオールメチルエーテルは、TRPML1の選択的阻害においてユニークであり、これは他のエストロゲン性化合物とは異なります 。 他の類似の化合物には、エストロゲン受容体での活性が低いエストラジオールメチルエーテルの類似体であるPRU-10とPRU-12が含まれます .
結論
エストラジオールメチルエーテルは、エストラジオールの合成誘導体であり、科学研究および治療用途において大きな可能性を秘めています。TRPML1イオンチャネルを選択的に阻害する独自の能力により、さまざまな生理学的プロセスと疾患を調査するための貴重なツールとなっています。この化合物の合成、化学反応、および用途は、化学、生物学、医学、および産業におけるその重要性を強調しています。
生化学分析
Biochemical Properties
Estradiol 3-Methyl Ether interacts with the cation channel TRPML1, a lysosomal cation channel of the transient receptor potential (TRP) superfamily . TRPML1 is permeable for various cations and is involved in a number of physiological processes and human diseases . The interaction of Estradiol 3-Methyl Ether with TRPML1 leads to the selective inhibition of this ion channel .
Cellular Effects
Estradiol 3-Methyl Ether has been shown to affect key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation . In addition, it acts as an inhibitor of triple-negative breast cancer cell migration and invasion .
Molecular Mechanism
The molecular mechanism of Estradiol 3-Methyl Ether involves its action as a highly potent and isoform-selective antagonist of TRPML1 . It exerts its effects at the molecular level through direct and selective inhibition of TRPML1, independent of estrogen receptors . This leads to the attenuation of autophagy, cell migration, and invasion .
準備方法
合成ルートと反応条件: エストラジオールメチルエーテルの合成は、さまざまな合成ルートを通じて達成できます。最適化された方法の1つは、ジフェニルプロリノールシリルエーテルを介したニトロアルカンのマイケル反応と分子内アルドール反応のドミノ反応を用いたエナンチオ選択的全合成が含まれます。 この方法により、優れたエナンチオ選択性でビシクロ[4.3.0]ノナン誘導体が得られます 。全合成は、シリカゲルを使用した10回の精製を伴う12本のポッドで完了することができ、全体収率は6.8%です。 さらなる最適化により、4回の精製を伴う5つの反応容器を使用した合成が可能になり、全体収率は15%に達しました .
工業生産方法: エストラジオールメチルエーテルの工業生産方法は、通常、酸化、水素化、酸塩化物の形成、フリーデル・クラフツ反応、脱保護、還元などの重要な反応を含む、複数段階の合成プロセスを含みます 。これらの方法は、必要な精製工程数を最小限に抑えながら、収率と純度を最大限に高めるように設計されています。
化学反応の分析
反応の種類: エストラジオールメチルエーテルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、その生物学的活性を高めるために不可欠です。
一般的な試薬と条件: エストラジオールメチルエーテルの合成と修飾に使用される一般的な試薬には、LiBHEt3、DIBAL、およびその他の還元剤が含まれます 。 NaIO4やKMnO4などの酸化剤も合成プロセスで使用されます .
形成される主要な生成物: これらの反応から形成される主要な生成物には、エストラジオールメチルエーテルのさまざまな誘導体が含まれ、これらはさらに修飾して生物学的活性と選択性を高めることができます .
科学研究への応用
リソソームカチオンチャネルTRPML1の強力でサブタイプ特異的な阻害剤です 。 この化合物は、神経変性疾患、癌、心血管疾患などのさまざまな生理学的プロセスや疾患におけるTRPML1の役割を調べるためのツールとして有望であることが示されています 。 さらに、エストラジオールメチルエーテルとその類似体は、特にトリプルネガティブ乳癌細胞の遊走と浸潤を阻害することにおける、癌治療における潜在的な使用について研究されています .
類似化合物との比較
Estradiol methyl ether can be compared with other similar compounds, such as estradiol, estrone, and estriol. These compounds share a similar core structure but differ in their functional groups and biological activities. Estradiol methyl ether is unique in its selective inhibition of TRPML1, which distinguishes it from other estrogenic compounds . Other similar compounds include PRU-10 and PRU-12, which are analogs of estradiol methyl ether with reduced activity at the estrogen receptor .
Conclusion
Estradiol methyl ether is a synthetic derivative of estradiol with significant potential in scientific research and therapeutic applications. Its unique ability to selectively inhibit the TRPML1 ion channel makes it a valuable tool for investigating various physiological processes and diseases. The compound’s synthesis, chemical reactions, and applications highlight its importance in the fields of chemistry, biology, medicine, and industry.
特性
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-GFEQUFNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313230 | |
| Record name | Estradiol 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035-77-4, 94535-16-7 | |
| Record name | Estradiol 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 3-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10)-trien-17-ol, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol 3-methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estradiol 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 3-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


